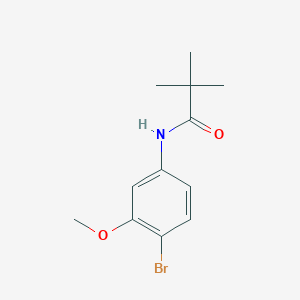
3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid, also known as DTBN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including material science, pharmaceuticals, and electronics. DTBN is a polycyclic aromatic hydrocarbon that contains two carboxylic acid groups and two tert-butyl groups attached to the naphthalene ring.
Wirkmechanismus
The mechanism of action of 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid varies depending on its application. In material science, this compound acts as a linker between metal ions to form MOFs. In pharmaceuticals, this compound inhibits the expression of pro-inflammatory cytokines by blocking the NF-κB pathway and induces apoptosis in cancer cells by activating the caspase pathway. In electronics, this compound acts as a dopant to improve charge carrier mobility and stability.
Biochemical and Physiological Effects
This compound has been found to have low toxicity and is generally considered safe for use in laboratory experiments. However, studies have shown that high concentrations of this compound can cause cytotoxicity and induce oxidative stress in cells. This compound has also been found to have a slight irritant effect on the skin and eyes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid in laboratory experiments is its versatility. This compound can be easily synthesized and modified to suit different applications. This compound-based materials have also shown high stability and tunable properties, making them ideal for various experiments. One limitation of using this compound is its high cost compared to other building blocks.
Zukünftige Richtungen
There are several future directions for 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid-based research. In material science, this compound-based MOFs can be further explored for their potential applications in gas separation, catalysis, and sensing. In pharmaceuticals, this compound can be further investigated for its potential as a neuroprotective agent and for the treatment of other diseases. In electronics, this compound-based materials can be optimized for improved performance in OFETs and OPV devices. Overall, this compound has shown great potential for various applications, and further research is needed to fully explore its capabilities.
Synthesemethoden
3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid can be synthesized through various methods, including the reaction of 3,7-dihydroxynaphthalene with tert-butyl chloroacetate in the presence of a base, or the reaction of 3,7-dihydroxynaphthalene with tert-butyl bromoacetate in the presence of a palladium catalyst. Both methods result in the formation of this compound with high yields and purity.
Wissenschaftliche Forschungsanwendungen
3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid has been widely studied for its potential applications in various fields. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which are porous materials with high surface areas and tunable properties. This compound-based MOFs have shown promising results in gas storage, separation, and catalysis.
In pharmaceuticals, this compound has been investigated for its potential as an anti-inflammatory and anti-cancer agent. Studies have shown that this compound can inhibit the expression of pro-inflammatory cytokines and induce apoptosis in cancer cells. This compound has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
In electronics, this compound has been used as a dopant in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. This compound-based OFETs have shown improved charge carrier mobility and stability, while this compound-based OPV devices have shown increased power conversion efficiency.
Eigenschaften
Molekularformel |
C20H24O4 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
3,7-ditert-butylnaphthalene-1,5-dicarboxylic acid |
InChI |
InChI=1S/C20H24O4/c1-19(2,3)11-7-13-14(15(9-11)17(21)22)8-12(20(4,5)6)10-16(13)18(23)24/h7-10H,1-6H3,(H,21,22)(H,23,24) |
InChI-Schlüssel |
MEQDQUOVXTZEBZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C(C=C2C(=C1)C(=O)O)C(C)(C)C)C(=O)O |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C(C=C2C(=O)O)C(C)(C)C)C(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-3-[4-(2-amino-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-1-piperazinyl]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B259495.png)

![N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide](/img/structure/B259504.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B259505.png)
![N-benzyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B259507.png)

![Ethyl 2-{[3-(cyclohexylamino)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B259513.png)


![1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B259520.png)

![N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine](/img/structure/B259523.png)
